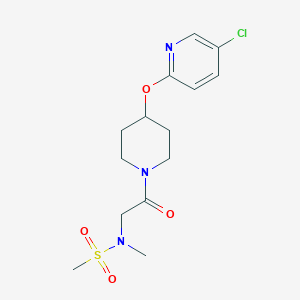
N-(2-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is a compound of interest in the fields of chemistry and pharmaceuticals It features a complex structure that combines several functional groups, including pyridine, piperidine, and sulfonamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide typically involves multi-step organic reactions:
Formation of the Pyridine Derivative: The synthesis begins with the chlorination of pyridine, producing 5-chloropyridin-2-yl.
Etherification: The 5-chloropyridin-2-yl is then reacted with piperidine to form 4-((5-chloropyridin-2-yl)oxy)piperidine.
Coupling Reaction: This intermediate is coupled with N-(2-oxoethyl)-N-methylmethanesulfonamide under controlled conditions to produce the final compound.
Industrial Production Methods
In an industrial setting, the synthesis process is scaled up, ensuring that reaction conditions such as temperature, pressure, and pH are meticulously controlled for optimal yield and purity. Catalysts and solvents are selected to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Oxidative reactions can modify the pyridine ring or the piperidine moiety.
Reduction: Reduction reactions can target the oxoethyl group.
Substitution: Nucleophilic or electrophilic substitution can occur at the pyridine ring or the piperidine nitrogen.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride. Substitution reactions might use reagents like alkyl halides or acyl chlorides under conditions that provide the appropriate environment for these reactions.
Major Products
The major products depend on the specific reactions and conditions. For example, oxidative reactions might yield pyridine N-oxide derivatives, while substitution reactions could introduce new functional groups at the nitrogen atoms.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide serves as an intermediate in the synthesis of more complex molecules. Its diverse reactivity makes it a valuable building block for designing new compounds.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules, exploring its binding affinities and biochemical activities.
Medicine
The compound has potential applications in medicinal chemistry, possibly serving as a lead compound for developing new drugs targeting specific diseases. Its sulfonamide group is particularly interesting for its known pharmacological properties.
Industry
Industrially, this compound could be used in the formulation of specialty chemicals or as a precursor for manufacturing more complex organic substances.
Mechanism of Action
The mechanism by which N-(2-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide exerts its effects involves interactions with specific molecular targets. Its sulfonamide group can inhibit certain enzymes, while the pyridine and piperidine moieties may interact with receptors or ion channels. The exact pathways and targets would depend on the specific context of its use, such as inhibiting bacterial enzymes or modulating neurotransmitter receptors.
Comparison with Similar Compounds
Unique Features
What sets N-(2-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide apart from similar compounds is its specific combination of functional groups, allowing it to interact uniquely with biological targets and to undergo a variety of chemical reactions.
Similar Compounds
N-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide: Different position of chlorine substitution on the pyridine ring.
N-(2-(4-((5-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide: Bromine substituent instead of chlorine.
N-(2-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-ethylmethanesulfonamide: Ethyl group instead of methyl group on the sulfonamide.
Hope you find this deep dive informative! Is there a specific part you want to focus more on?
Properties
IUPAC Name |
N-[2-[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O4S/c1-17(23(2,20)21)10-14(19)18-7-5-12(6-8-18)22-13-4-3-11(15)9-16-13/h3-4,9,12H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMECBJYFYQBFBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCC(CC1)OC2=NC=C(C=C2)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-(8-(3,4-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2677347.png)
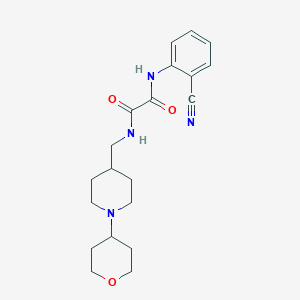
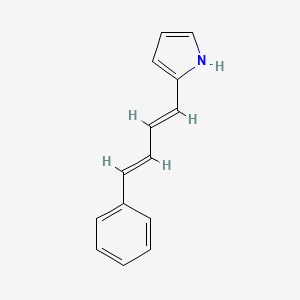
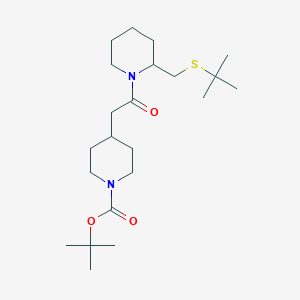
![3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B2677353.png)
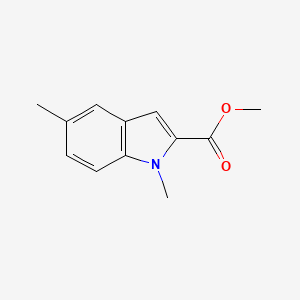

![N-[2-(1H-pyrazol-1-yl)cyclohexyl]prop-2-enamide](/img/structure/B2677357.png)
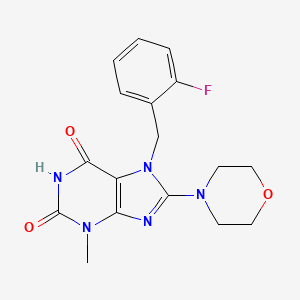
![N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2677360.png)

![(1S,2R,3S,4S)-7-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2677362.png)
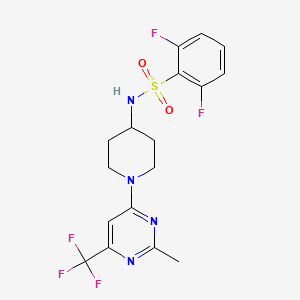
![3-[(2,5-dimethylphenyl)methyl]-1,6,7-trimethyl-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2677368.png)
